molecular formula C10H9NO2S B187418 3-Benzyl-1,3-thiazolidine-2,4-dione CAS No. 37868-80-7

3-Benzyl-1,3-thiazolidine-2,4-dione

Cat. No. B187418
CAS RN: 37868-80-7
M. Wt: 207.25 g/mol
InChI Key: JIMXJAFZPUUCAD-UHFFFAOYSA-N
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Description

“3-Benzyl-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds . These compounds possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . The thiazole ring in these compounds contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .


Synthesis Analysis

Thiazolidinediones are synthesized using deep eutectic solvents that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives . The synthesized thiazolidinediones are obtained in yields from 21.49% to 90.90% .


Molecular Structure Analysis

The molecular structure of thiazolidinediones includes a five-membered, heterocyclic compound . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .


Chemical Reactions Analysis

Thiazolidinediones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidinediones can be determined by FT-IR spectrum . For example, in the final product, two carbonyl stretching bands at the range of 1600–1750, the N–H stretching vibration bands at 3393–3417 and the C=CH band at 1500–1600 were perceived, which confirmed the presence of the thiazolidine-2,4-dione moiety in the structure of the desired products .

Scientific Research Applications

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives have been studied for their potential to act as antihyperglycemic agents. These compounds can be designed to target various pathways involved in glucose metabolism, offering a promising approach for managing blood sugar levels in diabetic patients .

Antitumor Properties

Some derivatives of Thiazolidine-2,4-dione exhibit antitumor activities. Research has explored their use in inhibiting the growth of cancer cells, making them valuable in the development of new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of Thiazolidine-2,4-dione derivatives make them candidates for treating conditions characterized by inflammation. Studies have investigated their effectiveness in reducing inflammatory responses .

Antimicrobial Potential

These compounds have shown promise as antimicrobial agents against various bacterial and fungal strains. Their ability to inhibit microbial growth is beneficial for developing new antibiotics .

Antiarthritic Activity

Thiazolidine-2,4-dione derivatives have been evaluated for their potential in treating arthritis. Their role in modulating immune responses could lead to new treatments for this debilitating condition .

Antioxidant Capacity

Research has indicated that certain Thiazolidine-2,4-dione derivatives possess antioxidant properties. This makes them useful in combating oxidative stress and preventing related diseases .

Mechanism of Action

Target of Action

The primary targets of 3-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity . Mur ligases are key enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

3-Benzyl-1,3-thiazolidine-2,4-dione interacts with its targets to bring about changes in cellular processes. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases, which disrupts the synthesis of bacterial cell walls and inhibits bacterial growth .

Biochemical Pathways

The activation of PPAR-γ by 3-Benzyl-1,3-thiazolidine-2,4-dione leads to enhanced transcription of genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and reduced hyperglycemia, making it effective against diabetes . The inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .

Result of Action

The activation of PPAR-γ by 3-Benzyl-1,3-thiazolidine-2,4-dione results in improved insulin sensitivity and reduced hyperglycemia, making it potentially useful in the treatment of diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to the death of bacteria .

Action Environment

The action of 3-Benzyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action by affecting its absorption or distribution .

Safety and Hazards

While specific safety and hazards information for “3-Benzyl-1,3-thiazolidine-2,4-dione” is not available, it’s important to note that the synthesis of thiazolidinediones often involves the use of various catalysts and organic solvents . These can pose environmental hazards, and thus, green methods of synthesis are being explored .

Future Directions

The future directions in the research of thiazolidinediones involve the development of novel α-amylase inhibitors , and the exploration of their antimicrobial, antioxidant, and anticancer potentials . Additionally, the use of green synthesis methods and deep eutectic solvents is a promising direction for the environmentally-friendly production of these compounds .

properties

IUPAC Name

3-benzyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXJAFZPUUCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383083
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1,3-thiazolidine-2,4-dione

CAS RN

37868-80-7
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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